

A Technical Guide to Spisulosine-d3 for Research Applications

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Compound of Interest				
Compound Name:	Spisulosine-d3			
Cat. No.:	B11942403	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, biochemical properties, and research applications of **Spisulosine-d3**. **Spisulosine-d3** is the deuterated form of Spisulosine (also known as ES-285 and 1-deoxysphinganine), a bioactive sphingoid of marine origin with demonstrated anti-proliferative and pro-apoptotic properties, particularly in prostate cancer cell lines.[1] The inclusion of deuterium atoms makes **Spisulosine-d3** an invaluable tool for researchers as a tracer and an internal standard in quantitative analyses such as NMR, GC-MS, and LC-MS.[1]

Commercial Suppliers of Spisulosine-d3 and Related Compounds

The availability of high-quality isotopically labeled compounds is crucial for rigorous scientific research. Below is a summary of commercial suppliers offering **Spisulosine-d3** and related deuterated sphingolipids.



Supplier	Product Name	Catalog Number	Purity	Available Quantities	Price (USD)
MedChemEx press	Spisulosine- d3	HY-13626S	99.0%	1 mg	\$1350
Avanti Polar Lipids	1- deoxysphinga nine-d3	860474	Not specified	Not specified	Not specified
Biosynth	1- Deoxysphing anine-d3	WZB29831	Not specified	Not specified	Not specified

Physicochemical Properties and Data

Property	Value
Chemical Name	(2S,3R)-2-aminooctadecan-3-ol-1,1,1-d3
Molecular Formula	C18H36D3NO
Molecular Weight	288.53 g/mol
Appearance	White to off-white solid
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Data obtained from MedChemExpress Certificate of Analysis.[2]

Mechanism of Action and Signaling Pathway

Spisulosine exerts its anti-cancer effects by inducing apoptosis in cancer cells.[1] Research has shown that Spisulosine treatment leads to an intracellular accumulation of ceramide through de novo synthesis.[3] This accumulation of ceramide, a key signaling lipid, subsequently activates the atypical protein kinase C isoform, PKC ζ . Activated PKC ζ is known to play a role in various cellular processes, including apoptosis. The downstream signaling cascade following PKC ζ activation in the context of Spisulosine-induced apoptosis involves the activation of caspases, which are the executive enzymes of apoptosis.





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Spisulosine-induced apoptotic signaling pathway.

Experimental Protocols Quantification of Spisulosine using Spisulosine-d3 as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantification of Spisulosine in a biological matrix (e.g., plasma, cell lysate) using **Spisulosine-d3** as an internal standard (IS). This method is based on established principles of quantitative analysis of sphingolipids by LC-MS/MS.

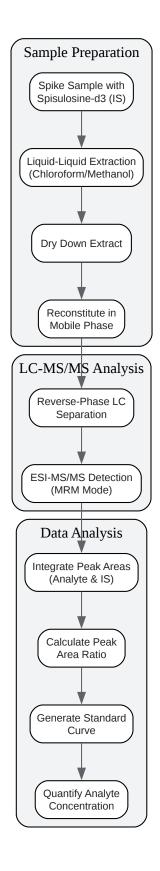
- 1. Sample Preparation (Liquid-Liquid Extraction)
- To 100 μ L of the biological sample, add 20 μ L of a known concentration of **Spisulosine-d3** solution (in an appropriate solvent like methanol).
- Add 500 μL of a mixture of chloroform and methanol (2:1, v/v).
- Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase.
- Dry the organic phase under a stream of nitrogen gas.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis
- Liquid Chromatography (LC):



- Column: A C18 reverse-phase column is suitable for separating sphingolipids.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
- Gradient: A linear gradient from 50% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 50% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Spisulosine (Analyte): The precursor ion will be the protonated molecule [M+H]+. The product ion will be a characteristic fragment, which should be determined by direct infusion of a standard.
 - **Spisulosine-d3** (IS): The precursor ion will be [M+3+H]⁺. The product ion should be the same characteristic fragment as the analyte.
 - Optimization: The cone voltage and collision energy should be optimized for each transition to achieve maximum sensitivity.
- 3. Data Analysis
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a standard curve by plotting the peak area ratio against the concentration of a series of known standards.



 Determine the concentration of Spisulosine in the unknown samples by interpolating their peak area ratios on the standard curve.





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Workflow for LC-MS/MS quantification of Spisulosine.

Synthesis of Spisulosine-d3

While a specific, detailed synthesis protocol for **Spisulosine-d3** is not readily available in the public domain, a plausible synthetic route can be inferred from the known synthesis of deuterated sphingolipids and the stereoselective synthesis of (2S,3R)-2-aminooctadecan-3-ol (Spisulosine). The synthesis would likely involve the use of a deuterated starting material to introduce the three deuterium atoms at the C1 position. A potential strategy could involve the stereoselective synthesis of the chiral backbone followed by the introduction of the deuterated methyl group. The synthesis of deuterated 1-deoxysphinganine analogs has been reported and provides a strong foundation for such a synthesis.

Conclusion

Spisulosine-d3 is a critical tool for researchers investigating the pharmacology and mechanism of action of Spisulosine. Its use as an internal standard enables accurate and precise quantification in complex biological matrices, which is essential for pharmacokinetic, pharmacodynamic, and metabolism studies. The understanding of its pro-apoptotic signaling pathway through ceramide and PKC ζ provides a basis for further investigation into its potential as a therapeutic agent. This guide serves as a comprehensive resource for scientists and professionals in the field of drug discovery and development.

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